molecular formula C9H15N3O B593141 1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one CAS No. 132408-63-0

1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B593141
CAS No.: 132408-63-0
M. Wt: 181.239
InChI Key: YCYJZABIYWDBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one is a chemical compound with the molecular formula C9H15N3O It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one typically involves the reaction of tert-butyl hydrazine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced triazole derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions makes it valuable in the development of new catalytic systems.

    Biology: This compound has potential applications in the design of bioactive molecules and pharmaceuticals. Its triazole ring is a common motif in drug design due to its stability and ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, or anticancer agent. The unique structure of the triazole ring allows for interactions with various biological pathways.

    Industry: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

132408-63-0

Molecular Formula

C9H15N3O

Molecular Weight

181.239

IUPAC Name

1-(3-tert-butyl-1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C9H15N3O/c1-5-7(13)12-6-10-8(11-12)9(2,3)4/h6H,5H2,1-4H3

InChI Key

YCYJZABIYWDBJU-UHFFFAOYSA-N

SMILES

CCC(=O)N1C=NC(=N1)C(C)(C)C

Synonyms

1H-1,2,4-Triazole, 3-(1,1-dimethylethyl)-1-(1-oxopropyl)- (9CI)

Origin of Product

United States

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